N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide
Description
This compound belongs to the class of thiazole-linked benzamides, characterized by a central thiazole ring substituted with a 2,4-dimethylphenyl group at position 4 and a 3-(ethylsulfonyl)benzamide moiety at position 2.
Properties
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-4-27(24,25)16-7-5-6-15(11-16)19(23)22-20-21-18(12-26-20)17-9-8-13(2)10-14(17)3/h5-12H,4H2,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZNCLVZVXOATQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a complex organic compound notable for its diverse biological activities. This compound features a thiazole ring, a benzamide group, and an ethylsulfonyl substituent, making it a candidate for various medicinal applications. Understanding its biological activity is crucial for potential therapeutic uses, particularly in cancer treatment and antimicrobial applications.
Chemical Structure and Properties
- Molecular Formula : C21H22N2O3S2
- Molecular Weight : 414.5 g/mol
- CAS Number : 919757-40-7
The compound's structure allows for interactions with biological targets, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiazole moiety contributes to its cytotoxic effects by modulating signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound through various mechanisms:
- Inhibition of Cell Proliferation : In vitro studies showed that the compound effectively inhibits the growth of several cancer cell lines, including A549 (lung cancer) and Jurkat (T-cell leukemia). The IC50 values indicate significant potency compared to standard chemotherapeutic agents like doxorubicin .
- Mechanistic Insights : Molecular dynamics simulations revealed that the compound interacts with key proteins involved in apoptosis, primarily through hydrophobic contacts. The presence of the 2,4-dimethylphenyl group is critical for enhancing cytotoxic activity .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens:
- Bacterial Inhibition : Studies have indicated that derivatives of thiazole compounds possess antibacterial activity comparable to standard antibiotics such as norfloxacin. This suggests potential applications in treating bacterial infections .
- Fungal Activity : Research has shown effectiveness against fungal strains, further broadening its therapeutic scope .
Study 1: Anticancer Efficacy
In a controlled laboratory setting, this compound was tested against A549 lung cancer cells. The results demonstrated an IC50 value of approximately 10 μM, indicating substantial inhibition of cell growth compared to untreated controls. This study highlights the compound's potential as an anticancer agent.
Study 2: Antimicrobial Screening
A series of experiments evaluated the antimicrobial effects of the compound against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 15 μg/mL against both bacterial strains, suggesting effective antibacterial properties that warrant further investigation for clinical applications.
Data Tables
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Substituent Variations on the Benzamide and Thiazole Moieties
The compound’s closest analogs differ in substituents on the benzamide (sulfonyl groups) and thiazole (aromatic or alkyl substituents). Key examples include:
Table 1: Comparative Analysis of Structural Features
*Calculated based on molecular formula.
Key Differences in Physicochemical Properties
- Sulfonyl Group Variations : The ethylsulfonyl group in the target compound provides intermediate polarity compared to methylsulfonyl (smaller, more polar ) and piperidinylsulfonyl (bulkier, less polar ). This balance may optimize solubility and target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
